molecular formula C18H23NO2S2 B8668863 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 67739-23-5

5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone

Cat. No. B8668863
M. Wt: 349.5 g/mol
InChI Key: WBDPSYDYYOULLK-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

To a solution of 14.6 g (110 mmol) of rhodanine and 25.7 g (110 mmol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 150 ml of ethanol, 1.08 ml (11.0 mmol) of piperidine was added, and the mixture was heated under reflux for 5 hours. After cooling, the precipitated crystals were filtered and washed with cooled ethanol to give 26.71 g of the desired compound (69.7% yield, pale yellow crystals).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
69.7%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[C:8]([C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:19]=1[OH:20])[CH:15]=O)([CH3:11])([CH3:10])[CH3:9].N1CCCCC1>C(O)C>[C:21]([C:18]1[CH:17]=[C:14]([CH:15]=[C:7]2[S:1][C:2](=[S:3])[NH:4][C:5]2=[O:6])[CH:13]=[C:12]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:19]=1[OH:20])([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
25.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
1.08 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with cooled ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC(S1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.71 g
YIELD: PERCENTYIELD 69.7%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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